HLA-A2 Stabilization: p53 (217-225) Demonstrates Highest Fluorescence Ratio Among Three Novel HLA-A2 Binders Identified in the Same Screen
In a systematic screen of 42 wild-type p53-derived peptides (37 overlapping nonameric peptides spanning residues 193–237 plus peptides 186–194, 187–197, 188–197, 263–272, and 264–272) assayed for HLA-A2 stabilization by MHC class I stabilization assay, peptides 188–197, 196–203, and 217–225 were identified as novel HLA-A2 binders not previously reported. Among these three newly identified binders, peptide 217–225 stabilized HLA-A2 molecules with the highest fluorescence ratio, exceeding both 188–197 and 196–203 [1]. The assay used T2 cells loaded with peptide and measured fluorescence intensity of HLA-A2 surface expression; a fluorescence ratio >1.5 at 26°C defined high-affinity binding, a threshold achieved by 24 of the 42 peptides tested including 217–225 [1]. The 217–225 peptide was consequently selected for in vitro generation of HLA-A2-restricted CTL (CTL-217), with the well-characterized 264–272 peptide serving as a positive control [1].
| Evidence Dimension | HLA-A2 stabilization capacity (fluorescence ratio rank among novel binders) |
|---|---|
| Target Compound Data | p53 (217-225): Highest fluorescence ratio among three novel HLA-A2 binders (188–197, 196–203, 217–225); fluorescence ratio >1.5 at 26°C |
| Comparator Or Baseline | p53 (188–197): Lower fluorescence ratio than 217–225; p53 (196–203): Lower fluorescence ratio than 217–225; 24 of 42 peptides achieved fluorescence ratio >1.5 |
| Quantified Difference | 217-225 ranked highest of the 3 novel binders; specific numerical fluorescence ratio difference not reported in source |
| Conditions | MHC class I stabilization assay using T2 cells; 42 peptides derived from wild-type p53 protein sequence; HLA-A2 molecule stabilization measured at 26°C; fluorescence ratio >1.5 = high-affinity threshold |
Why This Matters
This rank-order differentiation within the same screening study demonstrates that p53 (217-225) is not interchangeable with the adjacent novel binders 188-197 or 196-203; researchers selecting a p53 HLA-A2 epitope for CTL induction studies should be aware that 217-225 was specifically chosen for CTL generation based on its superior stabilization performance among the newly discovered binders.
- [1] McArdle SE, Rees RC, Mulcahy KA, Saba J, McIntyre CA, Murray AK. Induction of human cytotoxic T lymphocytes that preferentially recognise tumour cells bearing a conformational p53 mutant. Cancer Immunol Immunother. 2000 Oct;49(8):417-25. doi: 10.1007/s002620000137. PMID: 11043848. View Source
